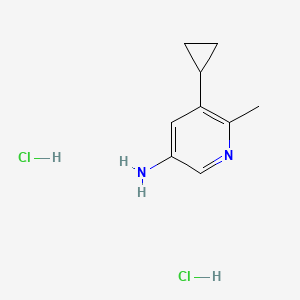

5-Cyclopropyl-6-methylpyridin-3-amine dihydrochloride

Description

5-Cyclopropyl-6-methylpyridin-3-amine dihydrochloride is a substituted pyridine derivative with a cyclopropyl and methyl group at positions 5 and 6 of the aromatic ring, respectively. The dihydrochloride salt form enhances its solubility in aqueous systems, making it suitable for pharmaceutical and chemical applications.

Properties

Molecular Formula |

C9H14Cl2N2 |

|---|---|

Molecular Weight |

221.12 g/mol |

IUPAC Name |

5-cyclopropyl-6-methylpyridin-3-amine;dihydrochloride |

InChI |

InChI=1S/C9H12N2.2ClH/c1-6-9(7-2-3-7)4-8(10)5-11-6;;/h4-5,7H,2-3,10H2,1H3;2*1H |

InChI Key |

LZSAIMFYJCFMLV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=N1)N)C2CC2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-6-methylpyridin-3-amine dihydrochloride typically involves the following steps:

Condensation Reaction: Starting with diethyl malonate and 3-nitro-5-chloropyridine, a condensation reaction is carried out in the presence of sodium.

Decarboxylation: The intermediate product undergoes decarboxylation to form a nitro compound.

Reduction: The nitro compound is then reduced to form 5-Cyclopropyl-6-methylpyridin-3-amine.

Formation of Dihydrochloride Salt: Finally, the amine is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropyl-6-methylpyridin-3-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Various amine derivatives.

Substitution: Substituted pyridine compounds with different functional groups.

Scientific Research Applications

5-Cyclopropyl-6-methylpyridin-3-amine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-6-methylpyridin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Biogenic Amine Dihydrochlorides

Biogenic amines such as putrescine dihydrochloride and cadaverine dihydrochloride () share the dihydrochloride salt formulation, which improves stability and solubility. However, their biological roles differ significantly:

- Putrescine dihydrochloride (C₄H₁₂N₂·2HCl) is involved in cellular processes like DNA stabilization, whereas 5-Cyclopropyl-6-methylpyridin-3-amine dihydrochloride lacks documented biological activity in the provided literature.

- Cadaverine dihydrochloride (C₅H₁₄N₂·2HCl) is associated with protein degradation, contrasting with the pyridine-based structure of the target compound, which may favor synthetic or catalytic applications .

| Property | 5-Cyclopropyl-6-methylpyridin-3-amine dihydrochloride | Putrescine dihydrochloride | Cadaverine dihydrochloride |

|---|---|---|---|

| Molecular Formula | C₉H₁₃N₂·2HCl (inferred) | C₄H₁₂N₂·2HCl | C₅H₁₄N₂·2HCl |

| Primary Use | Undocumented (structural analogs suggest drug synthesis) | Cellular metabolism | Protein degradation |

| Solubility | High (dihydrochloride salt) | High | High |

Azoamidine Dihydrochloride Initiators

lists azoamidine dihydrochlorides (e.g., 2,2’-azobis[2-methyl-N-phenylpropionamidine] dihydrochloride ) as water-soluble polymerization initiators. Key differences include:

- Functional Groups : Azoamidines contain azo (-N=N-) and amidine groups, enabling radical generation, whereas the pyridine core of the target compound may favor coordination chemistry or serve as a ligand.

- Applications : Azoamidines are industrial catalysts, while pyridine derivatives are often intermediates in drug synthesis .

Trientine Dihydrochloride

Triethylenetetramine dihydrochloride (trientine) is a copper-chelating drug (). Comparatively:

- Pharmacological Role : Trientine treats Wilson’s disease, while the pyridine derivative’s applications remain speculative.

- Structural Complexity : Trientine’s linear polyamine structure contrasts with the aromatic heterocycle of 5-Cyclopropyl-6-methylpyridin-3-amine dihydrochloride .

Research Findings and Limitations

- Synthesis Challenges : The cyclopropyl group in the target compound may introduce steric hindrance, complicating synthetic pathways compared to simpler amines like putrescine.

- Solubility Advantage : Like other dihydrochlorides, its salt form likely outperforms free bases in aqueous reactivity, similar to azoamidine initiators .

- Data Gaps: No direct pharmacological or catalytic data for the compound were found in the provided evidence, necessitating further experimental studies.

Biological Activity

5-Cyclopropyl-6-methylpyridin-3-amine dihydrochloride is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

5-Cyclopropyl-6-methylpyridin-3-amine dihydrochloride is characterized by its pyridine ring, which is substituted with a cyclopropyl group and a methyl group. Its molecular formula is . The presence of these substituents significantly influences the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 5-cyclopropyl-6-methylpyridin-3-amine dihydrochloride exhibits notable antimicrobial activity . It has been investigated for its efficacy against various bacterial strains, demonstrating significant inhibitory effects. The minimum inhibitory concentration (MIC) values for several pathogens are summarized in the following table:

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

| Candida albicans | 16.69 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains .

Anti-inflammatory Effects

In addition to its antimicrobial properties, 5-cyclopropyl-6-methylpyridin-3-amine dihydrochloride has shown anti-inflammatory effects in preliminary studies. The compound appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in inflammation processes. Further research is needed to elucidate the specific molecular mechanisms involved.

The mechanism of action for 5-cyclopropyl-6-methylpyridin-3-amine dihydrochloride involves its binding to specific molecular targets within cells. This interaction can lead to modulation of enzyme activities or receptor functions, influencing various biochemical pathways. Current studies suggest that it may inhibit certain enzymes related to inflammation and microbial resistance .

Case Studies

- In Vitro Studies : In vitro assays have demonstrated the efficacy of 5-cyclopropyl-6-methylpyridin-3-amine dihydrochloride against selected cancer cell lines, highlighting its potential as an anticancer agent. For instance, cytotoxicity tests revealed that the compound can induce apoptosis in cancer cells at sub-micromolar concentrations .

- Animal Models : Preliminary studies using animal models have indicated that treatment with this compound can reduce tumor growth significantly compared to control groups. The observed effects correlate with the modulation of key signaling pathways involved in cell proliferation and survival .

Comparative Analysis with Similar Compounds

The biological activity of 5-cyclopropyl-6-methylpyridin-3-amine dihydrochloride can be compared with other pyridine derivatives to understand its unique profile better:

| Compound Name | Biological Activity |

|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Precursor with moderate antimicrobial activity |

| Cyclopropylboronic acid | Used in synthesis; limited biological data |

| 2-Amino-6-Methyl Pyridine | Similar reactivity; less potent against tested pathogens |

This comparison highlights that while other compounds share structural similarities, 5-cyclopropyl-6-methylpyridin-3-amine dihydrochloride exhibits distinct chemical properties and biological activities that warrant further investigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.